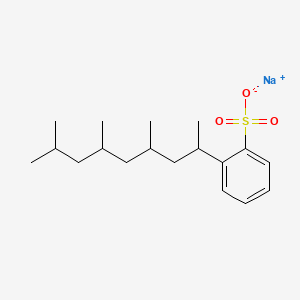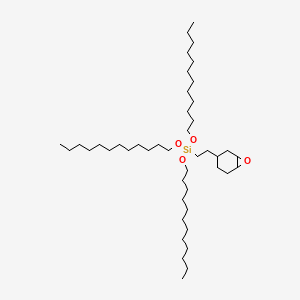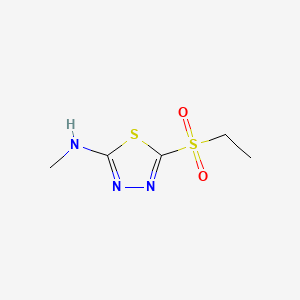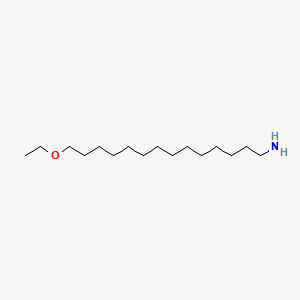
Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is characterized by the presence of a quinone moiety fused to an aromatic ring system. The compound’s structure includes an ethyl ester group, a beta-alanine moiety, and a hydroxy-anthraquinone core, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxy-Anthraquinone Core: This step involves the oxidation of anthracene to form 9,10-anthraquinone, followed by hydroxylation to introduce the hydroxy group at the 4-position.
Introduction of the Beta-Alanine Moiety: The hydroxy-anthraquinone intermediate is then reacted with beta-alanine under acidic or basic conditions to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also incorporate purification steps like recrystallization and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxy group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthraquinone derivatives.
Applications De Recherche Scientifique
Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its anticancer and antimicrobial applications, where it disrupts cellular processes and inhibits the growth of pathogens.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)benzamide: Shares a similar anthraquinone core but differs in the substituent groups.
Sodium 4-[(4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate: Contains a sulfonate group and an amino group, making it more water-soluble.
Uniqueness
Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate is unique due to its combination of an ethyl ester and beta-alanine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
70321-15-2 |
|---|---|
Formule moléculaire |
C19H17NO5 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
ethyl 3-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]propanoate |
InChI |
InChI=1S/C19H17NO5/c1-2-25-15(22)9-10-20-13-7-8-14(21)17-16(13)18(23)11-5-3-4-6-12(11)19(17)24/h3-8,20-21H,2,9-10H2,1H3 |
Clé InChI |
AMWRPHGVAUGJDB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















